molecular formula C17H11ClO2 B6403857 3-Chloro-5-(naphthalen-2-yl)benzoic acid CAS No. 1261902-20-8

3-Chloro-5-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403857
CAS No.: 1261902-20-8
M. Wt: 282.7 g/mol
InChI Key: PYMMQVNEEFMDNP-UHFFFAOYSA-N
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Description

3-Chloro-5-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a chloro substituent at the third position and a naphthyl group at the fifth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(naphthalen-2-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Chloro-5-(naphthalen-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and naphthyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(phenyl)benzoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    3-Bromo-5-(naphthalen-2-yl)benzoic acid: Similar structure but with a bromo substituent instead of a chloro group.

    3-Chloro-5-(naphthalen-1-yl)benzoic acid: Similar structure but with the naphthyl group attached at a different position.

Uniqueness

3-Chloro-5-(naphthalen-2-yl)benzoic acid is unique due to the specific positioning of the chloro and naphthyl groups, which can influence its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Biological Activity

3-Chloro-5-(naphthalen-2-yl)benzoic acid is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural characteristics, which include a chloro substituent and a naphthalene moiety, contribute to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C18H14ClO2C_{18}H_{14}ClO_2 and a molecular weight of 300.76 g/mol. The compound is synthesized through methods such as the Suzuki-Miyaura coupling reaction, which allows for the introduction of various substituents on the aromatic rings.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The chloro group can participate in hydrogen bonding and π-π stacking interactions, influencing enzyme activity and receptor binding. These interactions may modulate various biochemical pathways, making it a potential candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The presence of the naphthalene ring enhances lipophilicity, facilitating membrane penetration and antimicrobial efficacy.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines by activating caspases, which are crucial for programmed cell death . The compound's structure allows it to interact with cellular pathways involved in tumorigenesis.

Enzyme Modulation

The compound has also been studied for its effects on enzyme activity. It has been shown to enhance the activity of proteasomes and lysosomal enzymes in cell-based assays . This modulation suggests potential applications in treating diseases associated with protein misfolding and degradation.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzoic acid derivatives found that this compound exhibited significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Modulation
This compoundModerateHighSignificant
4-Hydroxybenzoic acidLowModerateLow
2-Hydroxybenzoic acid (Salicylic acid)ModerateLowModerate

Properties

IUPAC Name

3-chloro-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMMQVNEEFMDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690428
Record name 3-Chloro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-20-8
Record name Benzoic acid, 3-chloro-5-(2-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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